molecular formula C19H20N2O2S B2535026 (3,4-dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034497-07-7

(3,4-dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Cat. No.: B2535026
CAS No.: 2034497-07-7
M. Wt: 340.44
InChI Key: GIJIMHATVOPJDW-UHFFFAOYSA-N
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Description

(3,4-Dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a complex organic compound known for its potential in various fields of scientific research, including chemistry, biology, and medicinal chemistry. This compound features multiple functional groups, including an isoquinoline, a pyridine, and a tetrahydrothiophene moiety, which contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves multiple steps. The isoquinoline fragment can be synthesized via Pictet-Spengler condensation, while the pyridine portion can be introduced through cross-coupling reactions such as the Suzuki or Heck coupling. The tetrahydrothiophene group can be attached using nucleophilic substitution reactions. Precise reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Industrial Production Methods: Industrial production of this compound would likely employ continuous flow chemistry techniques to maximize efficiency and scalability. This might include the use of automated reactors and precise control over reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions:

  • Oxidation: The thiophene ring can be oxidized to sulfoxides or sulfones.

  • Reduction: Reduction of the carbonyl group in the methanone moiety.

  • Substitution: Substitution reactions on the isoquinoline or pyridine rings.

Common Reagents and Conditions

  • Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation.

  • Reducing agents such as sodium borohydride (NaBH4) for reduction.

  • Halogenating agents for substitution reactions, like bromine or chlorine.

Major Products: The major products from these reactions include oxidized derivatives, reduced compounds, and halogenated analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: This compound is studied for its unique chemical properties and potential use as a building block in the synthesis of more complex molecules. It serves as a model compound for exploring new synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential interactions with various biological macromolecules, including proteins and nucleic acids. It may serve as a probe to study biological pathways.

Medicine: The compound has potential medicinal applications, particularly in the design of new pharmaceuticals. Its structural complexity allows for interactions with multiple biological targets, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the development of new materials, including polymers and resins, due to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets, such as enzymes, receptors, and ion channels. Its mechanism of action can involve binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-2-yl)oxy)pyridin-4-yl)methanone

  • (3,4-Dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

Uniqueness: What sets (3,4-dihydroisoquinolin-2(1H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone apart is the specific arrangement and nature of its functional groups, which impart unique chemical and biological properties. Its distinct combination of an isoquinoline, pyridine, and tetrahydrothiophene makes it a versatile compound with diverse applications.

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Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-19(21-9-6-14-3-1-2-4-16(14)12-21)15-5-8-20-18(11-15)23-17-7-10-24-13-17/h1-5,8,11,17H,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJIMHATVOPJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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